molecular formula C32H34ClN7O3 B611891 YKL-05-099 CAS No. 1936529-65-5

YKL-05-099

Cat. No.: B611891
CAS No.: 1936529-65-5
M. Wt: 600.12
InChI Key: VQINULODWGEVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YKL-05-099 is a potent and selective inhibitor of salt-inducible kinases (SIK1, SIK2, and SIK3). It has shown significant potential in scientific research, particularly in the fields of oncology and immunology. This compound has been studied for its ability to suppress the function of myocyte enhancer factor 2C (MEF2C) and its role in the progression of acute myeloid leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YKL-05-099 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced manufacturing techniques could also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

YKL-05-099 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent choice, depend on the desired reaction and the nature of the starting materials .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Properties

IUPAC Name

3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34ClN7O3/c1-20-6-5-7-25(33)29(20)39-19-23-17-35-31(37-30(23)40(32(39)41)28-11-9-24(42-3)18-34-28)36-26-10-8-22(16-27(26)43-4)21-12-14-38(2)15-13-21/h5-11,16-18,21H,12-15,19H2,1-4H3,(H,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQINULODWGEVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N2CC3=CN=C(N=C3N(C2=O)C4=NC=C(C=C4)OC)NC5=C(C=C(C=C5)C6CCN(CC6)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: YKL-05-099 has demonstrated intriguing effects on bone formation and resorption. Studies show it increases bone formation in hypogonadal female mice without a corresponding increase in bone resorption. [] This is significant as most anabolic osteoporosis treatments, while enhancing bone formation, also increase bone resorption, potentially limiting their efficacy. Interestingly, while this compound inhibits SIKs, mice with global deletion of SIK2 and SIK3 show increased bone formation and resorption. [] This suggests that this compound might interact with additional targets involved in bone remodeling.

A: Besides SIKs, this compound also inhibits CSF1R, the receptor for macrophage colony-stimulating factor (M-CSF). [] M-CSF is crucial for osteoclast differentiation and function. Therefore, by inhibiting CSF1R, this compound can suppress osteoclast activity and bone resorption. This dual targeting of SIKs and CSF1R explains why this compound can uncouple bone formation and resorption, promoting bone formation without increasing bone breakdown. []

A: Several lines of evidence point to the on-target activity of this compound in AML. Firstly, genetic targeting of SIK3 or MEF2C mirrored the effects of this compound, suppressing AML cell growth both in vitro and in vivo. [] Secondly, this compound treatment led to the dephosphorylation and nuclear accumulation of HDAC4, consistent with SIK3 inhibition. [] Thirdly, introducing a gatekeeper mutation in SIK3, which confers resistance to this compound, attenuated the compound's anti-proliferative effects. [] This confirms that this compound exerts its effects primarily through SIK3 inhibition.

A: this compound has shown promising results in preclinical models of AML, particularly those with high MEF2C expression, which is associated with poor prognosis. [] By inhibiting SIK3 and subsequently suppressing MEF2C function, this compound induces cell cycle arrest and apoptosis in AML cells. [] Animal studies demonstrated that this compound attenuates disease progression and extends survival in MLL-AF9 AML models. [] These findings support further investigation of this compound and the development of improved SIK3 inhibitors for potential clinical application in AML patients.

A: this compound's therapeutic potential extends beyond AML. Studies have explored its use in models of inflammatory diseases. Research indicates that this compound can modulate inflammatory cytokine responses, similar to genetic SIK inhibition. [] Furthermore, research suggests a potential role for SIK1 inhibition by this compound in the treatment of desmoplastic small round cell tumor. []

A: Despite its potential, this compound has some limitations. It is essential to note that this compound is a tool compound, not yet optimized for clinical use. While it displays favorable pharmacokinetic properties, achieving sustained serum concentrations above its IC50 for SIK2 inhibition, [] further development is needed to enhance its specificity, bioactivity, and drug-like properties. [] Additionally, more research is required to fully understand its long-term effects and potential toxicity.

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